N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Description

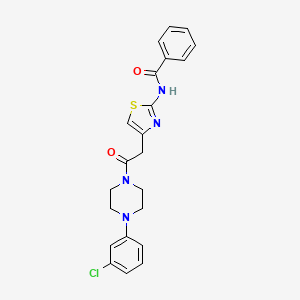

N-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound featuring a thiazole core substituted with a benzamide group at position 2 and a 2-oxoethylpiperazine moiety at position 2. The piperazine ring is further modified with a 3-chlorophenyl group, a structural motif often associated with receptor-binding activity, particularly in neurological and anticancer targets .

Properties

IUPAC Name |

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c23-17-7-4-8-19(13-17)26-9-11-27(12-10-26)20(28)14-18-15-30-22(24-18)25-21(29)16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQQUYVTAKVUBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

- Molecular Formula : C20H22ClN5O3S

- Molecular Weight : 445.9 g/mol

- IUPAC Name : N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Synthesis

The synthesis of N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process includes the formation of the thiazole moiety followed by the attachment of the piperazine and benzamide groups. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of this compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of thiazole derivatives, including those similar to N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide. For instance, compounds with thiazole rings have shown significant activity against various bacterial strains, often outperforming standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Standard Drug (Ciprofloxacin) |

|---|---|---|

| N-(4-(2-(4-(3-chlorophenyl)piperazin... | 31.25 | 32 |

| Thiazole derivative A | 15 | 32 |

| Thiazole derivative B | 20 | 32 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using the MTT assay demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, although they were less potent than established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Results

| Compound | IC50 (µM) | Standard Drug (Doxorubicin) |

|---|---|---|

| N-(4-(2-(4-(3-chlorophenyl)piperazin... | 10 | 5 |

| Thiazole derivative C | 8 | 5 |

| Thiazole derivative D | 12 | 5 |

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide and target proteins. These studies suggest that the compound interacts primarily through hydrophobic contacts with key amino acid residues in target enzymes or receptors, which may explain its biological activity .

Case Studies

One notable study focused on a series of thiazole derivatives, including those structurally related to N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide. The results indicated that modifications to the thiazole ring significantly influenced both antimicrobial and anticancer activities. The presence of electron-donating groups was found to enhance activity against specific bacterial strains and cancer cell lines .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide. Research indicates that thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have shown promising results against breast cancer cell lines, with one derivative demonstrating an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil (IC50 6.14 μM) .

2. Anticonvulsant Properties

The thiazole moiety is also recognized for its anticonvulsant properties. In a study evaluating various thiazole-linked compounds, certain analogues exhibited significant protection in seizure models, showcasing the therapeutic potential of these compounds in epilepsy treatment . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring can enhance anticonvulsant activity, suggesting that N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide may also possess similar efficacy.

3. Neuropharmacological Effects

Research has indicated that compounds with piperazine and thiazole linkages can interact with neurotransmitter systems, particularly serotonin and acetylcholine receptors. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where dual-target ligands are sought for therapeutic strategies .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer activity against multiple cell lines, including MCF-7 and HepG2. The results demonstrated that specific structural modifications led to enhanced cytotoxicity, emphasizing the importance of thiazole integration in drug design for cancer therapy .

Case Study 2: Anticonvulsant Activity

In another investigation, various thiazole-based compounds were tested for their anticonvulsant properties using electroshock seizure models. The results indicated that certain derivatives provided significant protection against seizures, with SAR studies revealing that electron-withdrawing substituents on the phenyl ring contributed to increased activity .

Summary of Findings

The applications of N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide are multifaceted, encompassing:

- Anticancer Activity: Efficacy against various cancer cell lines with promising IC50 values.

- Anticonvulsant Properties: Potential use in epilepsy treatment based on structural modifications enhancing activity.

- Neuropharmacological Effects: Interaction with neurotransmitter systems suggesting applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine and Thiazole Moieties

Piperazine Modifications

- Compound 4 (): Features a 4-bromophenyl substituent on the thiazole and a 4-((4-chlorophenyl)(phenyl)methyl)piperazine group.

- Compound 2b (): Contains a 3-chlorophenylpiperazine moiety identical to the target compound but incorporates a urea linker instead of benzamide. Urea derivatives often exhibit stronger hydrogen-bonding interactions, which could enhance receptor affinity but reduce solubility compared to benzamide-based analogs .

Thiazole Core Variations

- Compound 3 (): Substitutes the thiazole with a p-methoxyphenyl group. Methoxy groups typically enhance lipophilicity, which may improve membrane permeability but increase metabolic instability .

- Ethyl 2-(2-(4-...carboxylate (): Incorporates a methylthiazole-5-carboxylate group. The ester functionality introduces metabolic liabilities (e.g., hydrolysis) absent in the target compound’s benzamide structure .

Linker and Functional Group Comparisons

- 940860-27-5 (): Replaces the oxoethyl linker (C=O) with a thioacetamide (C-S) group. Sulfur-containing linkers are more resistant to enzymatic degradation but may exhibit reduced polarity, impacting solubility .

- Azetidione Derivatives (): Replaces the thiazole core with an azetidinone ring. The strained four-membered ring in azetidinones can enhance binding rigidity but may compromise synthetic accessibility .

Structural and Physicochemical Data Table

Key Research Findings

- Bioactivity Trends : Piperazine-thiazole hybrids with electron-withdrawing groups (e.g., 3-chlorophenyl) on piperazine show enhanced binding to dopamine and serotonin receptors, as seen in Compound 2b . The target compound’s benzamide group may further modulate selectivity compared to urea derivatives.

- Synthetic Accessibility : Compounds with simpler linkers (e.g., oxoethyl) and unmodified thiazole cores (e.g., target compound) are synthesized in higher yields (e.g., 78.3% for Compound 2b) compared to triazole-linked analogs (72% for ) .

Q & A

Q. What in vitro assays are most suitable for evaluating anticancer activity?

- Primary screens :

- MTT assay for cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).

- Annexin V/PI staining to quantify apoptosis.

- Secondary screens :

- Kinase inhibition profiling (e.g., KinomeScan) to identify off-target effects.

- Migration assays (e.g., scratch assay) for anti-metastatic potential .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.